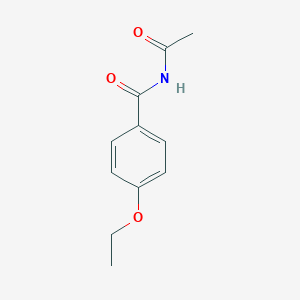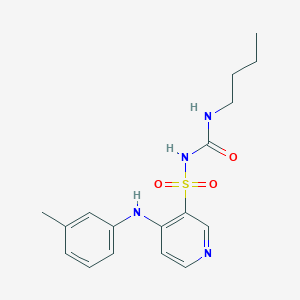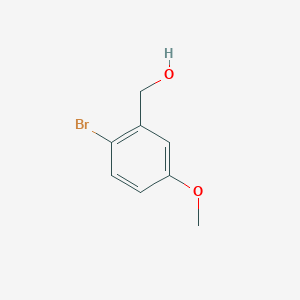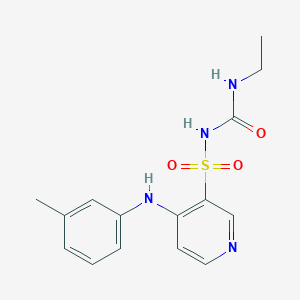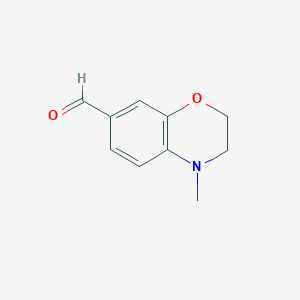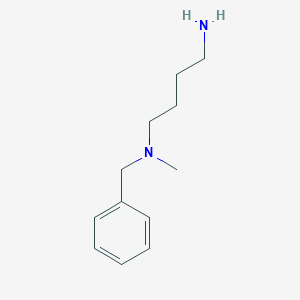
N-苄基-N-甲基腐胺
描述
N-Benzyl-N-methylputrescine is an organic compound that plays a significant role in the biosynthesis of nicotine and tropane alkaloids. It is an intermediate compound in the metabolic pathways of certain plants, particularly within the Solanaceae family. This compound is known for its involvement in the production of important alkaloids such as nicotine, atropine, and scopolamine .
科学研究应用
N-Benzyl-N-methylputrescine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various alkaloids.
Biology: It plays a role in the metabolic pathways of certain plants.
Medicine: The alkaloids produced from N-Benzyl-N-methylputrescine have significant medicinal properties, such as atropine and scopolamine, which are used clinically.
Industry: It is used in the production of nicotine and other alkaloids for various industrial applications.
作用机制
Target of Action
N-Benzyl-N-methylputrescine primarily targets the enzyme Putrescine N-methyltransferase (PMT) . PMT is a key enzyme in plant secondary metabolism, initiating the specific biosynthesis of nicotine, tropane alkaloids, and calystegines . These compounds play significant roles in plant defense mechanisms and have various applications in medicine .
Mode of Action
N-Benzyl-N-methylputrescine interacts with its target, PMT, by serving as a substrate for methylation . PMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the diamine putrescine, producing N-methylputrescine . This reaction is a crucial step in the biosynthesis of several alkaloids .
Biochemical Pathways
N-Benzyl-N-methylputrescine is involved in the biosynthesis pathways of nicotine and tropane alkaloids . The methylation of putrescine by PMT is the first pathway-specific step in these biosynthetic pathways . The resulting N-methylputrescine is then further processed through several enzymatic reactions to produce the final alkaloid compounds .
Pharmacokinetics
As an intermediate in biosynthetic pathways, its bioavailability would be determined by the activity of the enzymes involved in its synthesis and further metabolism .
Result of Action
The methylation of putrescine by PMT, using N-Benzyl-N-methylputrescine as a substrate, results in the production of N-methylputrescine . This compound is a precursor for several alkaloids, including nicotine and tropane alkaloids . These alkaloids have various effects at the molecular and cellular levels, depending on their specific structures and targets .
Action Environment
The action of N-Benzyl-N-methylputrescine, like other biochemical reactions, can be influenced by various environmental factors. These may include the availability of the coenzyme SAM, the presence and activity of PMT, and other conditions such as pH and temperature . .
生化分析
Biochemical Properties
N-Benzyl-N-methylputrescine plays a crucial role in biochemical reactions, particularly in the biosynthesis of Nicotine and tropane alkaloids . It interacts with enzymes such as putrescine N-methyltransferase (PMT) and N-methylputrescine oxidase (MPO) . PMT catalyzes the N-methylation of putrescine, forming N-methylputrescine . MPO then oxidatively deaminates the primary amino group of N-methylputrescine .
Cellular Effects
The effects of N-Benzyl-N-methylputrescine on various types of cells and cellular processes are primarily related to its role in the biosynthesis of alkaloids like nicotine. It influences cell function by participating in the synthesis of these alkaloids, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-Benzyl-N-methylputrescine exerts its effects at the molecular level through its interactions with enzymes like PMT and MPO. PMT transfers a methyl group from S-adenosyl-l-methionine (SAM) to putrescine, forming N-methylputrescine . MPO then catalyzes the conversion of N-methylputrescine to 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ 1-pyrrolinium cation .
Temporal Effects in Laboratory Settings
Changes in the effects of N-Benzyl-N-methylputrescine over time in laboratory settings are primarily related to its role in the biosynthesis of alkaloids. For example, decapitation of shoots in tobacco plants brought about a marked elevation of PMT activity, which reached its peak 24 hours after decapitation, then declined .
Dosage Effects in Animal Models
While specific studies on the dosage effects of N-Benzyl-N-methylputrescine in animal models are limited, it’s worth noting that the effects of the alkaloids it helps synthesize can vary with different dosages. For instance, novel N-Benzyl-2-phenylethylamine derivatives have been shown to improve memory in mice by inhibiting scopolamine-induced acetylcholinesterase activity .
Metabolic Pathways
N-Benzyl-N-methylputrescine is involved in the metabolic pathways of the biosynthesis of Nicotine and tropane alkaloids . It is a product of the reaction catalyzed by PMT, which is part of the ubiquitous polyamine metabolism .
Subcellular Localization
N-Benzyl-N-methylputrescine is formed from putrescine through a reaction catalyzed by PMT, which is proposed to be cytoplasmic . The subsequent enzyme in the pathway, MPO, has been found to localize to the peroxisome .
准备方法
Synthetic Routes and Reaction Conditions
N-Benzyl-N-methylputrescine can be synthesized through various methods. One common approach involves the N-methylation of secondary amines under solvent-free ball milling conditions. This method uses formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent in a reductive amination reaction . Another synthetic route involves the reaction of 1H-Isoindole-1,3(2H)-dione with 2-[4-[methyl(phenylmethyl)amino]butyl]- .
Industrial Production Methods
Industrial production methods for N-Benzyl-N-methylputrescine are not extensively documented. the principles of green chemistry, such as solvent-free synthesis and mechanochemistry, are likely to be employed to minimize environmental impact and reduce energy consumption .
化学反应分析
Types of Reactions
N-Benzyl-N-methylputrescine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of N-Benzyl-N-methylputrescine include formalin, sodium triacetoxyborohydride, and other reducing agents . The conditions for these reactions often involve solvent-free environments and mechanochemical processes.
Major Products Formed
The major products formed from the reactions of N-Benzyl-N-methylputrescine include various alkaloids such as nicotine, atropine, and scopolamine .
相似化合物的比较
Similar Compounds
Similar compounds to N-Benzyl-N-methylputrescine include:
Putrescine: A diamine involved in various metabolic processes.
N-Methylputrescine: An intermediate in the biosynthesis of nicotine and other alkaloids.
N-Benzylputrescine: Another intermediate in the biosynthesis of alkaloids.
Uniqueness
N-Benzyl-N-methylputrescine is unique due to its specific role in the biosynthesis of nicotine and tropane alkaloids. Its structure allows it to participate in the formation of these important compounds, which have significant biological and medicinal properties .
属性
IUPAC Name |
N'-benzyl-N'-methylbutane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKXNYGPRVTRQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCN)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427963 | |
| Record name | N-Benzyl-N-methylputrescine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221196-25-4 | |
| Record name | N-Benzyl-N-methylputrescine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


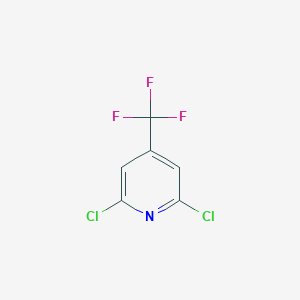


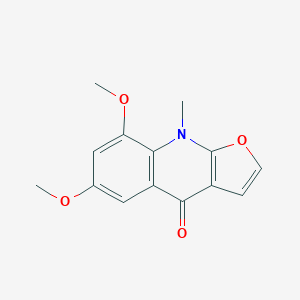
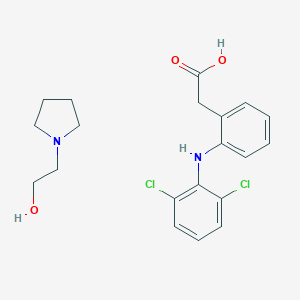
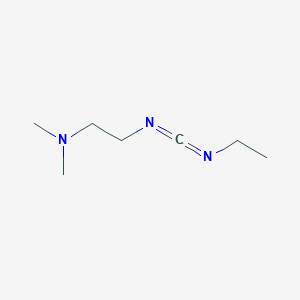
![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)

![4-O-ethyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B123675.png)
